

A Comparative Guide to the Metabolism of Promazine Across Species

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Compound of Interest

Compound Name: 3-Hydroxypromazine

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This guide provides a comprehensive comparison of the metabolic pathways of the phenothiazine antipsychotic, promazine, across various species. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key metabolic routes, the enzymes involved, and presents available quantitative data to highlight these differences.

Executive Summary

Promazine undergoes extensive metabolism primarily through N-demethylation and sulfoxidation, with hydroxylation and N-oxidation as secondary pathways. While a general similarity in the metabolic profile has been observed between rats and humans, significant quantitative differences in metabolite formation exist across species. In humans, the cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, are the major drivers of promazine metabolism. In horses, hydroxylation appears to be a more dominant pathway. Data for other key preclinical species such as dogs and monkeys is limited, highlighting a critical knowledge gap in the comparative metabolism of promazine.

Data Presentation: Comparative Metabolite Formation

The following tables summarize the known metabolic pathways and the enzymes responsible for promazine metabolism in different species. Due to the limited availability of direct comparative quantitative studies, the data is presented to highlight the known pathways and enzymes, with qualitative comparisons where quantitative data is unavailable.

Table 1: Major Metabolic Pathways of Promazine Across Species

Metabolic Pathway	Human	Rat	Horse	Dog & Monkey
N-Demethylation	Major[1]	Major[2]	Minor	Data not available
5-Sulfoxidation	Major[1]	Major[2]	Minor[3]	Data not available
Hydroxylation	Minor	Minor	Major[3]	Data not available
N-Oxidation	Minor	Minor	Minor[3]	Data not available
Glucuronidation	Possible	Possible	Detected (as conjugates)[3]	Data not available

Table 2: Enzymes Involved in Promazine Metabolism

Enzyme Family	Human	Rat	Other Species
Cytochrome P450 (CYP)	CYP1A2 (N-demethylation, 5-sulfoxidation)[1][4], CYP3A4 (5-sulfoxidation)[1][4], CYP2C19 (N-demethylation)[1][4]	CYPs involved, specific isoforms not fully characterized.	Data not available for specific isoforms in other species.
Flavin-Containing Monooxygenases (FMO)	Potential role in N-oxidation and S-oxidation.	Potential role in N-oxidation and S-oxidation.	Species differences in FMO expression are known[5].
UDP-Glucuronosyltransferases (UGT)	Potential for N-glucuronidation of the tertiary amine.	Potential for N-glucuronidation.	Conjugates found in horse urine[3]. Species differences in N-glucuronidation are common[6].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for the analysis of promazine and its metabolites.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of promazine in a controlled in vitro system.

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of promazine in a suitable solvent (e.g., methanol or DMSO).
 - In a microcentrifuge tube, combine liver microsomes (from human, rat, dog, or monkey), a phosphate buffer (pH 7.4), and the promazine stock solution. The final concentration of microsomes and promazine should be optimized based on preliminary experiments.

- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Metabolic Reaction:
 - Add a solution of NADPH (cofactor for CYP enzymes) to initiate the metabolic reaction. For reactions investigating FMO activity, include NADPH. For UGT-mediated metabolism, include UDPGA (uridine 5'-diphosphoglucuronic acid) and alamethicin.
 - Incubate the reaction mixture at 37°C with gentle shaking.
- Termination of Reaction and Sample Preparation:
 - At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
 - Centrifuge the samples to pellet the precipitated protein.
 - Transfer the supernatant, containing the parent drug and its metabolites, to a new tube for analysis.

Analysis of Promazine and its Metabolites by HPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of promazine and its metabolites in biological matrices.

- Chromatographic Conditions:
 - HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.
 - Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
 - Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the analytes.
 - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used for phenothiazines.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for promazine and its expected metabolites (e.g., desmethylpromazine, promazine sulfoxide) are monitored for quantification.
 - Data Analysis: The concentration of each analyte is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Visualizations

Metabolic Pathways of Promazine

The following diagram illustrates the primary metabolic transformations of promazine.

Caption: Primary metabolic pathways of promazine.

Experimental Workflow for In Vitro Metabolism Studies

This diagram outlines the typical workflow for conducting in vitro metabolism experiments.

Caption: Workflow for in vitro promazine metabolism studies.

Conclusion

The metabolism of promazine exhibits notable species-dependent variations, primarily in the quantitative contribution of different metabolic pathways. While N-demethylation and sulfoxidation are consistently reported as major routes in mammals, the specific enzymes involved and the resulting metabolite profiles can differ significantly. The provided data underscores the importance of conducting comprehensive metabolic studies in relevant animal models during drug development. Further research is warranted to elucidate the complete

metabolic profile of promazine in key preclinical species like dogs and monkeys to improve the accuracy of human pharmacokinetic and safety predictions.

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